molecular formula C19H17N3O2 B6429917 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide CAS No. 2097915-07-4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B6429917
CAS No.: 2097915-07-4
M. Wt: 319.4 g/mol
InChI Key: DAUFEPRMKAYYRP-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a dihydrobenzofuran moiety linked via a methylene group to the benzamide nitrogen, with a pyrazole substituent at the 3-position of the benzamide ring. This compound combines aromatic heterocycles (benzofuran and pyrazole) with a carboxamide backbone, a structural motif common in pharmaceuticals and catalysts.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(14-5-3-6-16(11-14)22-10-4-9-21-22)20-12-15-13-24-18-8-2-1-7-17(15)18/h1-11,15H,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUFEPRMKAYYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the benzofuran moiety through a nucleophilic substitution reaction.

    Formation of the Benzamide Linkage: The final step involves the formation of the benzamide linkage, which can be achieved through the reaction of the benzofuran-pyrazole intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzofuran and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions vary depending on the substituents but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety typically yields quinones, while reduction of nitro groups yields amines.

Scientific Research Applications

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors, particularly in the nervous system.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide can be contextualized by comparing it with analogous benzamide derivatives. Below is an analysis of key similarities and differences:

Structural Analogues and Substituent Effects

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Benzamide - 2,3-dihydrobenzofuran (methyl-linked)
- 3-(1H-pyrazol-1-yl)
Amide, heteroaromatic rings Drug discovery, catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide - 3-methyl
- N-(2-hydroxy-1,1-dimethylethyl)
Amide, hydroxyl, tertiary alcohol Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide () Benzamide - 6-ethoxybenzothiazole
- 3-(tetrafluoropropoxymethyl)
Amide, benzothiazole, fluorinated alkoxy Likely medicinal chemistry (fluorine enhances bioavailability)
  • Benzofuran vs.
  • Pyrazole vs. Hydroxy-Dimethylethyl : The pyrazole group in the target compound offers hydrogen-bonding sites, contrasting with the hydroxyl and bulky tert-alcohol substituent in ’s compound, which is optimized for metal coordination .

Functional and Pharmacological Implications

  • Catalytic Applications : ’s compound utilizes an N,O-bidentate directing group for metal catalysis. The target compound’s pyrazole and benzofuran groups may serve as alternative directing motifs, though their efficacy remains untested in the provided evidence.
  • Drug-Likeness : Pyrazole and benzofuran moieties are common in pharmaceuticals due to metabolic stability and target engagement. Fluorinated analogues () may exhibit improved pharmacokinetics but higher lipophilicity.

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